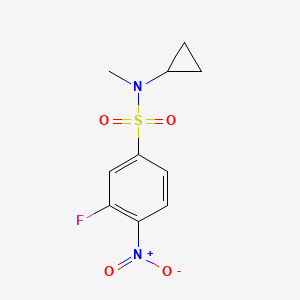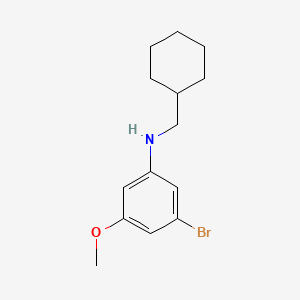
1-Fluoro-2-isocyanato-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-isocyanato-3-methylbenzene, also known as o-Fluoro-2-isocyanatotoluene, is a fluorinated aromatic compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . This compound is notable for its applications in materials science, chemistry, and biology due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Fluoro-2-isocyanato-3-methylbenzene typically involves the reaction of 3-fluoro-2-methylaniline with triphosgene in the presence of sodium bicarbonate in dichloromethane at 0°C . The reaction proceeds as follows:
- Dissolve 3-fluoro-2-methylaniline in dichloromethane under an argon atmosphere.
- Cool the solution to 0°C and add aqueous saturated sodium bicarbonate.
- Add triphosgene and stir the reaction mixture at 0°C for 1 hour.
- Extract the product with dichloromethane, dry over magnesium sulfate, and remove the solvent to yield the desired compound .
Análisis De Reacciones Químicas
1-Fluoro-2-isocyanato-3-methylbenzene undergoes various chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and polymerization . Common reagents and conditions used in these reactions include:
Electrophilic Aromatic Substitution: The compound can react with electrophiles such as bromine or nitric acid to form substituted derivatives.
Nucleophilic Addition: The isocyanate group can react with nucleophiles like amines or alcohols to form ureas or carbamates.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes or other polymeric materials.
Aplicaciones Científicas De Investigación
1-Fluoro-2-isocyanato-3-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is employed in the modification of biomolecules for labeling and detection purposes.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2-isocyanato-3-methylbenzene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) reacts with nucleophilic groups such as amines, alcohols, and thiols to form stable urea, carbamate, or thiocarbamate linkages . This reactivity is exploited in various applications, including the synthesis of polymers and the modification of biomolecules.
Comparación Con Compuestos Similares
1-Fluoro-2-isocyanato-3-methylbenzene can be compared with other fluorinated isocyanates such as:
1-Fluoro-2-isocyanato-4-methylbenzene: Similar in structure but with the isocyanate group at a different position, leading to different reactivity and applications.
2-Fluoro-5-methylphenyl isocyanate: Another fluorinated isocyanate with distinct properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties compared to other similar compounds .
Propiedades
IUPAC Name |
1-fluoro-2-isocyanato-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZANGQFKOFMJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1322089-89-3 |
Source


|
| Record name | 1-fluoro-2-isocyanato-3-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(2-bromo-4-methylphenyl)methyl]oxan-4-amine](/img/structure/B7973796.png)

![Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride](/img/structure/B7973810.png)
![Potassium (4-{4-[(tert-butoxy)carbonyl]piperazine-1-carbonyl}phenyl)trifluoroboranuide](/img/structure/B7973815.png)
![Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide](/img/structure/B7973823.png)
![Potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide](/img/structure/B7973826.png)
